Ticagrelor DP1 Ticagrelor DP1
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203336
InChI:
SMILES:
Molecular Formula: C₁₄H₂₄N₄O₄S
Molecular Weight: 344.43

Ticagrelor DP1

CAS No.:

Cat. No.: VC0203336

Molecular Formula: C₁₄H₂₄N₄O₄S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

Ticagrelor DP1 -

Specification

Molecular Formula C₁₄H₂₄N₄O₄S
Molecular Weight 344.43

Introduction

Chemical Identity and Classification

Ticagrelor DP1 is a metabolite compound with the molecular formula C14H24N4O4S and a molecular weight of 344.43 g/mol . The compound appears to be derived from ticagrelor, a P2Y12 receptor antagonist used clinically as an antiplatelet agent to reduce thrombotic events in patients with acute coronary syndrome and other cardiovascular conditions . While ticagrelor functions as a blood thinner to lower the rate of cardiovascular events such as heart attack and stroke, Ticagrelor DP1 likely represents one of its degradation products or metabolites formed during biotransformation processes .

Relationship to Parent Compound

Ticagrelor undergoes metabolism in the body, producing several metabolites including an active metabolite known as AR-C124910XX . While the search results don't explicitly define Ticagrelor DP1's exact relationship to ticagrelor in metabolic pathways, the designation "DP1" suggests it may be a primary degradation product. Ticagrelor can undergo various metabolic transformations including dealkylation, glucuronidation, and hydroxylation, potentially leading to the formation of compounds like Ticagrelor DP1 .

Structural Characteristics and Properties

IUPAC Nomenclature and Structural Formula

The IUPAC name for Ticagrelor DP1 is (1S,2S,3R,5S)-3-[(6-amino-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol . This systematic name provides complete stereochemical information about the compound, indicating four specific stereocenters that contribute to its three-dimensional configuration.

Molecular Identifiers

Several standardized molecular identifiers for Ticagrelor DP1 include:

  • InChI: InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1

  • InChIKey: BBOAYFSAUJYGQJ-FIDNZITISA-N

  • SMILES: CCCSC1=NC(=CC(=N1)N[C@@H]2CC@@HOCCO)N

These identifiers allow for unambiguous identification and provide standardized representations of the compound's structure across chemical databases and literature.

Physical and Chemical Properties

The physical properties of Ticagrelor DP1 include:

PropertyValueReference
Molecular FormulaC14H24N4O4S
Molecular Weight344.43 g/mol
Accurate Mass344.152

Ticagrelor DP1 contains multiple functional groups that contribute to its physicochemical profile, including:

  • A pyrimidine ring with amino and propylsulfanyl substituents

  • A cyclopentane ring with two hydroxyl groups

  • A 2-hydroxyethoxy substituent

  • Multiple stereogenic centers that define its absolute configuration

Analytical Standards and Detection

Reference Materials

Research Applications

Bioequivalence Studies

Limitations of Current Knowledge

Despite the information available about Ticagrelor DP1, several knowledge gaps exist:

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